molecular formula C21H19BrF2N2OS B3224001 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole CAS No. 1226451-59-7

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B3224001
CAS No.: 1226451-59-7
M. Wt: 465.4
InChI Key: WBCKVWBKCLAWKL-UHFFFAOYSA-N
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Description

This compound is an imidazole derivative featuring:

  • 2-(Cyclopentylsulfanyl): A sulfur-containing cyclopentyl group at position 2, contributing to steric bulk and modulating solubility .
  • 1-[4-(Difluoromethoxy)phenyl]: A difluoromethoxy group at position 1, introducing electron-withdrawing effects and metabolic stability .

Molecular Formula: C₁₆H₁₁BrF₂N₂OS
CAS Registry: 1105189-96-5 .

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrF2N2OS/c22-15-7-5-14(6-8-15)19-13-25-21(28-18-3-1-2-4-18)26(19)16-9-11-17(12-10-16)27-20(23)24/h5-13,18,20H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCKVWBKCLAWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. The synthetic route may include:

    Step 1: Formation of the imidazole ring through a cyclization reaction involving appropriate precursors.

    Step 2: Introduction of the 4-bromophenyl group via a substitution reaction.

    Step 3: Attachment of the cyclopentylsulfanyl group through a thiolation reaction.

    Step 4: Incorporation of the 4-(difluoromethoxy)phenyl group using a coupling reaction.

Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Structural Variations

The table below compares key structural features and properties of the target compound with analogues from the literature:

Compound Name Position 1 Substituent Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) LogP (Predicted) CAS Number Reference ID
Target Compound 4-(Difluoromethoxy)phenyl Cyclopentylsulfanyl 4-Bromophenyl 397.24 5.83 1105189-96-5
5-(4-Bromophenyl)-1-[4-(Difluoromethoxy)phenyl]-1H-imidazole-2-thiol 4-(Difluoromethoxy)phenyl Thiol (-SH) 4-Bromophenyl 383.22 5.21 1105189-96-5
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 4-(Trifluoromethoxy)phenyl Benzylsulfanyl 4-Bromophenyl 505.35 6.45 1226436-82-3
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 4-Methylphenyl Thiol (-SH) 4-Bromophenyl 359.24 4.98 89542-66-5
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-Methoxyphenyl 4-Fluorophenyl Methyl 326.36 3.12 N/A
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole Pentyl 4-Bromophenyl Phenyl 485.41 7.11 N/A

Key Findings from Comparative Analysis

Position 1 Substituents
  • Difluoromethoxy vs.
  • Methoxyphenyl vs. Difluoromethoxyphenyl : Methoxy groups (as in ) lack the electron-withdrawing fluorine atoms, leading to lower metabolic stability .
Position 2 Substituents
  • Cyclopentylsulfanyl vs. Benzylsulfanyl : Cyclopentylsulfanyl provides moderate steric hindrance, whereas benzylsulfanyl () increases lipophilicity (LogP 6.45 vs. 5.83) but may reduce target selectivity due to bulkiness.
  • Thiol (-SH) Groups : Thiol-containing analogues () exhibit lower molecular weights and LogP values, suggesting improved aqueous solubility but reduced membrane permeability.
Position 5 Substituents
  • Bromophenyl vs. Methyl/Phenyl : Bromophenyl enhances halogen bonding interactions compared to methyl or phenyl groups, which may improve binding affinity in biological targets .

Biological Activity

The compound 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole is a novel imidazole derivative with potential therapeutic applications. Imidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19BrF2N2S
  • Molecular Weight : 401.32 g/mol

Biological Activity Overview

Imidazole derivatives exhibit a wide range of biological activities. The specific compound has shown promising results in various assays, particularly in:

  • Antimicrobial Activity
  • Anticancer Activity
  • Anti-inflammatory Effects

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against common pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogen TestedZone of Inhibition (mm)Reference
5aE. coli15Jain et al.
5bP. aeruginosa19Brahmbhatt et al.
5cB. subtilis22Sharma et al.
5dS. aureus28Ahsan et al.

These results indicate that the compound may exhibit similar or enhanced antimicrobial activity against various pathogens.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Effects

A study evaluating the anticancer activity of imidazole derivatives found that several compounds effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented, suggesting that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

The proposed mechanism involves the inhibition of key signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole
Reactant of Route 2
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5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole

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